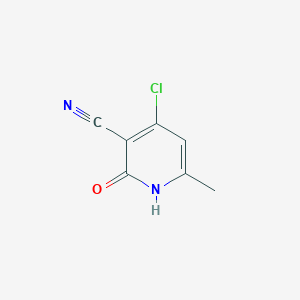

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Übersicht

Beschreibung

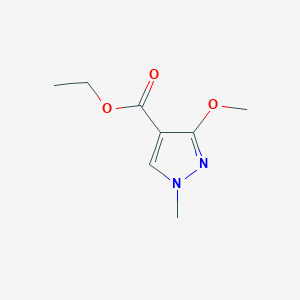

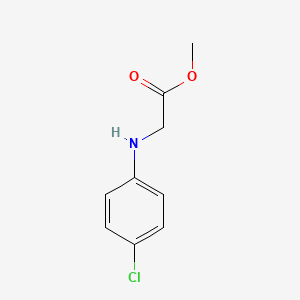

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 582300-58-1. It has a molecular weight of 168.58 . This compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . A series of metal complexes have been prepared by a novel azo ligand derived from the pyridone moiety .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN2O . The InChI code is 1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has a boiling point of 297.5±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Biological Activity

This compound has been studied for its potential biological activities. Azo derivatives, which include a similar structural motif, have shown a wide range of biological applications such as antiviral, anticancer, antimicrobial, and anti-inflammatory activities . The electron-donating group in the ortho-position of the azo group enables these compounds to act as potential chelating agents, which is a property that could be explored with 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as well.

Anticancer Research

The structural similarity of dihydropyridines to other biologically active compounds suggests their use in anticancer research. They can be used to synthesize novel therapeutic agents and tested against various cancer cell lines to evaluate their efficacy .

Antioxidant Properties

Dihydropyridines have been explored for their antioxidant properties, with some compounds exhibiting significant DPPH radical scavenging results. This suggests that 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could also be a candidate for antioxidant application .

Coordination Chemistry

The compound’s structure suggests it could act as a chelating agent due to the presence of an electron donor group. This makes it relevant in the field of coordination chemistry, where it could form complexes with various metals .

Nonlinear Optics (NLO)

Azo compounds have been used in nonlinear optics applications due to their chromophore (–N=N–) group. The structural features of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may allow it to be used in the development of NLO materials .

Sensor Development

The azo group in dihydropyridines has been utilized in sensor development, particularly for detecting specific ions or molecules. The compound could potentially be modified to create sensors with high sensitivity and selectivity .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSRQJMZHFDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464308 | |

| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

582300-58-1 | |

| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)